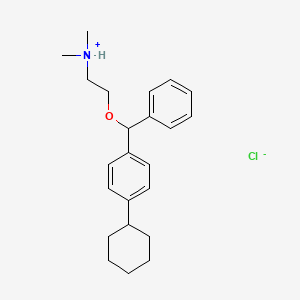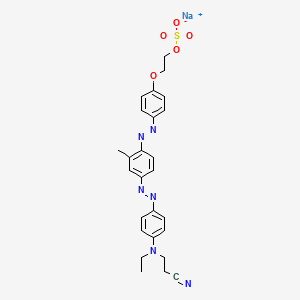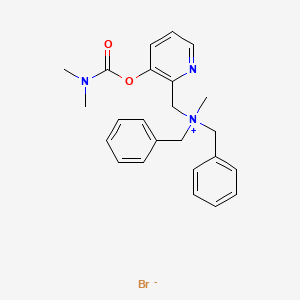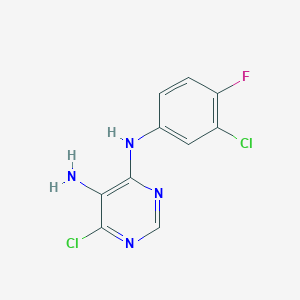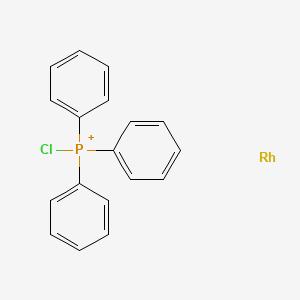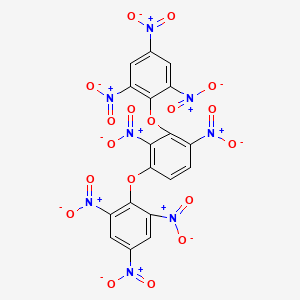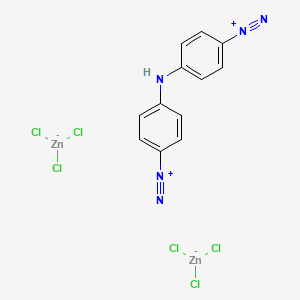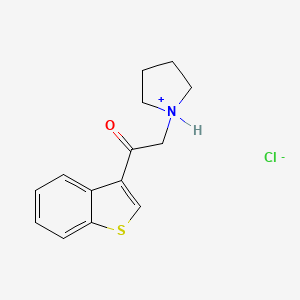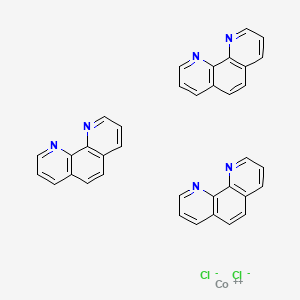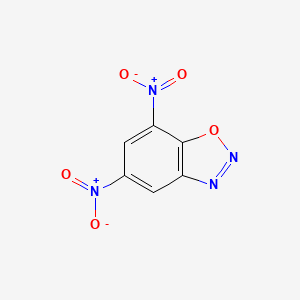![molecular formula C57H38N4 B13776178 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high thermal stability and efficient electroluminescence properties.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.
Biological Applications: Research is being conducted to explore its potential use in biological imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:
Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.
Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.
Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole stands out due to its unique structural and photophysical properties. Some similar compounds include:
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: This compound shares a similar triazine and carbazole framework but differs in its substitution pattern.
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another related compound with a different substitution pattern on the carbazole moiety.
9,9′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): This compound features a bis-carbazole structure with a triazine core.
These compounds exhibit varying degrees of thermal stability, photophysical properties, and electronic characteristics, making this compound a unique and valuable material for various applications.
Eigenschaften
Molekularformel |
C57H38N4 |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |
InChI |
InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |
InChI-Schlüssel |
MTSZLTRICWZBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


